Fru-Pro - 13C6
CAS No.: 1083053-47-7
Cat. No.: VC0148306
Molecular Formula: C11H19NO7
Molecular Weight: 283.21
Purity: 85% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1083053-47-7 |
---|---|
Molecular Formula | C11H19NO7 |
Molecular Weight | 283.21 |
Introduction
Chemical Structure and Nomenclature
Structural Identification
Fru-Pro - 13C6 refers to a fructose-proline conjugate where the fructose moiety is universally labeled with carbon-13 isotopes at all six carbon positions. This compound belongs to the class of Amadori compounds, which form through the reaction between reducing sugars and amino compounds. In this case, the reducing sugar is fructose (a ketohexose) and the amino compound is proline (a cyclic amino acid).
The chemical structure features fructose connected to the nitrogen atom of proline, creating a glycosylamine linkage. The distinguishing feature of this compound is the complete 13C isotopic labeling of the fructose portion, which gives it special properties for metabolic tracing studies.
Isotopic Characteristics
The 13C6 designation indicates that all six carbon atoms in the fructose portion have been replaced with the stable isotope carbon-13 (13C), which has a natural abundance of approximately 1.1% compared to the more common carbon-12 isotope. This complete labeling pattern creates a compound with a distinctive mass signature that can be readily detected and differentiated from its non-labeled counterpart using mass spectrometry techniques.
Similar compounds with universal 13C6 labeling of fructose are available commercially, such as U-13C6 D-fructose (99% isotopic purity) . This suggests that Fru-Pro - 13C6 would have similar isotopic purity requirements for research applications.
Synthesis and Production Methods
Synthetic Pathways
The synthesis of Fru-Pro - 13C6 would likely follow established protocols for producing Amadori compounds, but utilizing 13C6-labeled fructose as the starting material. The general synthesis involves the condensation reaction between the carbonyl group of fructose and the amino group of proline under controlled conditions of temperature and pH.
A typical synthetic route would involve:
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Preparation of isotopically labeled 13C6-fructose from appropriate precursors
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Reaction with proline under mild alkaline conditions
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Purification steps, which may include chromatographic techniques
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Characterization using NMR spectroscopy and mass spectrometry to confirm structure and isotopic purity
Analytical Characterization
Quality control of Fru-Pro - 13C6 would require sophisticated analytical techniques to verify both structure and isotopic enrichment. Key analytical methods include:
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Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For detecting the compound based on its molecular weight and fragmentation pattern. The expected mass difference between non-labeled and 13C6-labeled compounds would be +6 Da, which is readily detectable by modern mass spectrometers .
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Nuclear Magnetic Resonance (NMR): 13C-NMR spectroscopy would be particularly useful for confirming the isotopic enrichment and structural integrity of the compound.
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High-Performance Liquid Chromatography (HPLC): For assessing the purity of the final product.
Applications in Metabolic Research
Tracing Fructose Metabolism
One of the primary applications of Fru-Pro - 13C6 is in metabolic tracing studies focusing on fructose metabolism. The 13C-labeled fructose moiety allows researchers to follow the metabolic fate of fructose when it's conjugated to proline.
In recent research, 13C6-fructose has been used as an internal standard for quantifying fructose levels in biological samples . Similar principles apply to the use of Fru-Pro - 13C6, which would allow researchers to study how the fructose-proline conjugate is processed in biological systems.
Protein Glycation Studies
Fru-Pro - 13C6 serves as a model compound for studying advanced glycation end products (AGEs), which are implicated in diabetes complications and aging processes. The isotopic labeling allows researchers to track the formation and degradation of AGEs with high specificity.
Nutritional and Physiological Research
The compound has potential applications in studying:
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Intestinal metabolism of dietary fructose when bound to amino acids
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The role of fructose-derived Amadori compounds in diabetes and metabolic disorders
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The kinetics of absorption and metabolism of sugar-amino acid conjugates
Recent studies have highlighted the importance of intestinal fructose metabolism in regulating blood glucose levels, with GLP-1 secretion playing a crucial role in this process . Fru-Pro - 13C6 could serve as a valuable tool in such research.
Analytical Methods for Detection and Quantification
Mass Spectrometry Techniques
Mass spectrometry is the method of choice for detecting and quantifying Fru-Pro - 13C6 in biological samples due to its sensitivity and specificity. The following table summarizes key mass spectrometry parameters typically used for such analyses:
This analytical approach allows for the specific detection of Fru-Pro - 13C6 even in complex biological matrices, making it ideal for metabolic tracing studies.
Preparation of Biological Samples
For metabolic studies, biological samples containing Fru-Pro - 13C6 would typically undergo preparation steps similar to those described for fructose analysis:
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Protein precipitation using organic solvents
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Centrifugation to remove precipitated proteins
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Concentration of the supernatant
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Reconstitution in appropriate solvents for LC-MS/MS analysis
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Addition of internal standards for quantification purposes
In research protocols, samples are often reconstituted with a sample diluent and spiked with internal standards such as 13C6-fructose at defined concentrations (e.g., 100 μM) .
Comparative Analysis with Related Compounds
Structural Analogs
The structural properties of Fru-Pro - 13C6 can be compared with other fructose derivatives that are isotopically labeled:
This comparative analysis highlights how Fru-Pro - 13C6 fits within the broader context of isotopically labeled sugar derivatives used in metabolic research.
Functional Significance
The functional role of Fru-Pro - 13C6 can be understood in the context of fructose metabolism research. Recent studies have investigated how intestinal fructose metabolism influences GLP-1 secretion and β-cell function, which serves as a counterregulatory mechanism for fructose-induced hyperglycemia . Isotopically labeled compounds like Fru-Pro - 13C6 are essential tools for understanding these metabolic pathways with precision.
Future Research Directions
Emerging Applications
The application of compounds like Fru-Pro - 13C6 is likely to expand in several directions:
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Investigation of protein glycation processes in neurodegenerative diseases
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Development of novel biomarkers for metabolic disorders
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Studies on the gut-brain axis and how dietary fructose conjugates influence neurological function
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Exploration of how fructose-amino acid conjugates affect the gut microbiome
Technological Advances
Advances in analytical technologies will further enhance the utility of Fru-Pro - 13C6 in research:
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Improvements in mass spectrometry sensitivity and specificity
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Development of new separation techniques for complex biological samples
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Integration with other omics approaches for comprehensive metabolic profiling
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Application of machine learning for data analysis and interpretation
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